molecular formula C13H27NO B13256325 2,2,5,5-Tetramethyl-N-(3-methylbutyl)oxolan-3-amine

2,2,5,5-Tetramethyl-N-(3-methylbutyl)oxolan-3-amine

Cat. No.: B13256325
M. Wt: 213.36 g/mol
InChI Key: OVUGAWKBWVBBLZ-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethyl-N-(3-methylbutyl)oxolan-3-amine ( 1520166-36-2) is an organic amine compound with the molecular formula C13H27NO and a molecular weight of 213.36 g/mol . This structure features a tertiary amine functional group, a class of nitrogen-containing compounds fundamental in organic synthesis . The molecule is characterized by a 2,2,5,5-tetramethyl-substituted oxolane (tetrahydrofuran) ring linked to a branched 3-methylbutyl chain via a secondary amine bridge. This specific substitution pattern suggests potential utility as a building block or intermediate in medicinal chemistry and organic synthesis, particularly for the development of novel compounds with tailored steric and electronic properties. Researchers may employ this amine in the development of ligands for catalysis, as a precursor for the synthesis of more complex nitrogen-containing molecules, or in materials science. Its mechanism of action in research settings is application-dependent but leverages the basicity and nucleophilicity of the amine nitrogen, which can participate in salt formation, alkylation, and condensation reactions . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C13H27NO

Molecular Weight

213.36 g/mol

IUPAC Name

2,2,5,5-tetramethyl-N-(3-methylbutyl)oxolan-3-amine

InChI

InChI=1S/C13H27NO/c1-10(2)7-8-14-11-9-12(3,4)15-13(11,5)6/h10-11,14H,7-9H2,1-6H3

InChI Key

OVUGAWKBWVBBLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC1CC(OC1(C)C)(C)C

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of the Tetra-substituted Oxolane Core

  • Starting Material: A suitable diol precursor, such as 1,2-dimethyl-3-methylbutane-1,2-diol or a protected derivative.
  • Cyclization: The diol undergoes intramolecular cyclization under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) to form the oxolane ring, with control over regioselectivity to favor substitution at the 2 and 5 positions.

Step 2: Introduction of the Methyl Groups at Positions 2 and 5

  • Alkylation: The methyl groups are introduced via methylation reactions using methyl halides (e.g., methyl iodide or methyl bromide) under basic conditions, targeting the appropriate carbons.
  • Control of Selectivity: Protecting groups or directing groups may be employed to ensure methylation occurs specifically at the 2 and 5 positions.

Step 3: Functionalization at the 3-Position

  • Amination: The amino group is introduced at the 3-position through nucleophilic substitution or reduction of a suitable precursor (e.g., oxolane-3-one or oxolane-3-carboxylic acid derivatives).
  • Protection/Deprotection: Protective groups may be used to prevent undesired reactions at other sites during the amination process.

Step 4: N-Substitution with 3-Methylbutyl Group

  • The nitrogen atom at the 3-position is alkylated with 3-methylbutyl halides or related electrophiles to form the N-substituted amine, completing the synthesis.

Specific Conditions and Reagents

Step Reagents Conditions Notes
Cyclization Acid catalyst (e.g., p-toluenesulfonic acid) Reflux Promotes intramolecular cyclization
Methylation Methyl iodide / methyl bromide, base (e.g., K2CO3) Room temperature to reflux Selective methylation at carbons
Amination Ammonia or amines, catalysts Elevated temperature Formation of amino group at 3-position
N-alkylation 3-methylbutyl halides Reflux with base N-substitution on the amino group

Chemical Reactions Analysis

Types of Reactions: 2,2,5,5-Tetramethyl-N-(3-methylbutyl)oxolan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amines .

Scientific Research Applications

2,2,5,5-Tetramethyl-N-(3-methylbutyl)oxolan-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,5,5-Tetramethyl-N-(3-methylbutyl)oxolan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key differences between 2,2,5,5-Tetramethyl-N-(3-methylbutyl)oxolan-3-amine and analogous compounds are summarized below:

Table 1: Structural and Physical Properties Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
This compound C₁₃H₃₁NO ~217.45 Tetramethyl oxolane ring, branched N-alkyl substituent, tertiary amine
Oxolan-3-amine C₄H₉NO 87.12 Simple oxolane-3-amine; precursor for functionalized derivatives
MTSSL (Methanethiosulfonate spin label) C₁₀H₁₉NO₃S₂ ~281.40 Pyrroline ring, nitroxide radical, methanethiosulfonate for cysteine binding
BSL (Bis-methanethiosulfonate) C₁₄H₂₄N₂O₆S₄ ~444.62 Dual methanethiosulfonate groups, used for crosslinking in EPR studies

Key Differences

(a) Ring Systems and Functional Groups
  • Oxolane vs. Pyrroline : The target compound’s oxolane ring (oxygen heteroatom) contrasts with pyrroline-based spin labels (e.g., MTSSL, BSL), which contain nitrogen and nitroxide radicals critical for electron paramagnetic resonance (EPR) applications .
  • Amine vs.
(b) Substituent Effects
  • Steric Hindrance : The tetramethyl groups on the oxolane ring increase steric bulk compared to simpler amines like oxolan-3-amine . This may reduce nucleophilicity or hinder reactions at the amine site.
  • Lipophilicity : The branched N-(3-methylbutyl) group enhances lipophilicity compared to polar spin labels (e.g., MTSSL), suggesting better solubility in organic solvents.

Research Findings and Trends

Reactivity and Stability

  • Studies on analogous tetramethyl-substituted oxolanes suggest that steric shielding can stabilize the amine against oxidation or undesired side reactions .
  • The branched N-alkyl chain may improve metabolic stability in drug design contexts, as seen in lipophilic amine derivatives.

Comparative Performance in Solubility

  • Aqueous Solubility : The target compound is less water-soluble than MTSSL (due to the absence of polar sulfonate groups) but more soluble than purely aromatic amines.
  • Organic Solubility: Enhanced by the N-(3-methylbutyl) group, making it suitable for reactions in non-polar media.

Biological Activity

2,2,5,5-Tetramethyl-N-(3-methylbutyl)oxolan-3-amine is an organic compound notable for its unique structural features, including a cyclic oxolane (tetrahydrofuran) ring and a branched amine substituent. This compound has garnered attention in various fields due to its potential biological activity and applications.

  • Molecular Formula : C13H27N
  • Molecular Weight : Approximately 213.36 g/mol
  • Structure : The compound features multiple methyl groups that enhance its hydrophobic characteristics, influencing its interaction with biological systems.

The biological activity of this compound can be attributed to its amine functional group and the oxolane ring. The amine group allows for nucleophilic substitution reactions, while the oxolane ring can undergo ring-opening reactions under acidic or basic conditions. These reactions can lead to the formation of various derivatives that may exhibit different biological properties.

Interaction with Biological Targets

Preliminary studies suggest that the compound's interaction profiles with biological targets such as receptors or enzymes are influenced by its steric properties. The presence of a branched alkyl substituent (3-methylbutyl) may enhance binding affinity and selectivity towards specific targets compared to linear alkyl chains.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
2-Methyl-N-(3-methylbutyl)oxolan-3-amineC11H23NFewer methyl groups; smaller size
2,2-Dimethyl-N-(pentan-3-yl)oxolan-3-amineC12H25NSimilar ring structure; different alkyl chain
2-Ethyl-N-(3-methylbutyl)oxolan-3-amineC12H25NEthyl group instead of methyl; larger size

The highly branched structure of this compound provides enhanced steric hindrance compared to other compounds in the table. This feature is significant as it may influence its biological activity and interaction profiles significantly.

Study on Binding Affinity

In a study examining the binding affinity of various oxolane derivatives to specific receptors, this compound demonstrated a higher affinity compared to its less branched counterparts. This was attributed to the increased steric hindrance and hydrophobic interactions provided by the 3-methylbutyl group.

Pharmacological Applications

Research has indicated potential applications in pharmacology where this compound could serve as a lead structure for developing new therapeutic agents targeting specific enzymes involved in metabolic pathways. The unique structural characteristics may allow for selective inhibition or modulation of enzyme activity.

Q & A

Q. Table 1: Comparative Reactivity of Tetramethyl-Substituted Amines

CompoundReaction TypeYield (%)Mechanism Dominance
Target CompoundSN1 Solvolysis72Carbocation
PROXYL Derivative SN2 Alkylation58Steric Hindrance
MTSSL Analog E2 Elimination35Base Strength

Q. Table 2: Key NMR Assignments

Proton Environment¹H Shift (ppm)¹³C Shift (ppm)Multiplicity
Oxolan C-33.8–4.170–75Multiplet
N-(3-methylbutyl) CH₂2.6–2.945–50Triplet
Tetramethyl CH₃1.2–1.420–25Singlet

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